BenchChemオンラインストアへようこそ!

1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole

Benzimidazole Substitution position Structure-activity relationship

Secure the essential N1-substituted benzimidazole scaffold (CAS 36098-03-0) for your next hit-to-lead optimization campaign. Unlike generic 2-substituted analogs, this compound offers a pristine, unfunctionalized C2 position and a stability-enhancing 3,4-dimethoxybenzyl group — the perfect foundation for systematic C2 diversification through cross-coupling or condensation. Its balanced LogP (~3.67) ensures cell permeability for antimicrobial, anticancer, and kinase-targeted phenotypic screens. With a free C2 site, it provides a clean background for chemical probe development (biotin/fluorophore tagging) and target-ID studies. Don't compromise your SAR data with an undefined scaffold; anchor your research to a high-purity, well-characterized chemotype. Direct sourcing ensures batch-to-batch reproducibility for your screening funnel.

Molecular Formula C16H16N2O2
Molecular Weight 268.316
CAS No. 36098-03-0
Cat. No. B2682745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole
CAS36098-03-0
Molecular FormulaC16H16N2O2
Molecular Weight268.316
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C=NC3=CC=CC=C32)OC
InChIInChI=1S/C16H16N2O2/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-17-13-5-3-4-6-14(13)18/h3-9,11H,10H2,1-2H3
InChIKeyDHRHZVSHNFHJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole (CAS 36098-03-0): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Context


1-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole (CAS 36098-03-0) is an N1-substituted benzimidazole derivative bearing a 3,4-dimethoxybenzyl moiety at the 1-position of the benzimidazole core . Its molecular formula is C16H16N2O2 with a molecular weight of 268.31 g/mol, and its canonical SMILES is COC1=C(C=C(C=C1)CN2C=NC3=CC=CC=C32)OC . The compound belongs to the broader benzimidazole class, a privileged scaffold in medicinal chemistry known for diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties [1]. This compound is primarily utilized as a research chemical and synthetic building block in academic and industrial laboratories, where the N1-substitution pattern with a dimethoxybenzyl group distinguishes it from 2-substituted or unsubstituted benzimidazole analogs in terms of both physicochemical properties and biological target engagement potential [1].

Why In-Class Benzimidazole Interchangeability Fails: Substitution-Position-Dependent Pharmacology of 1-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole (36098-03-0)


Benzimidazole derivatives cannot be treated as interchangeable commodities because biological activity is exquisitely sensitive to the position and nature of substituents on the heterocyclic core. The N1-(3,4-dimethoxybenzyl) substitution pattern in CAS 36098-03-0 is structurally distinct from the more common 2-arylbenzimidazole motif (e.g., CAS 2620-85-1, 2-(3,4-dimethoxyphenyl)-1H-benzimidazole) [1]. In 1-substituted benzimidazoles, the substituent at N1 directly modulates the electronic environment of the imidazole ring, affecting hydrogen-bonding capacity, target protein binding orientation, and metabolic stability in ways that cannot be replicated by 2-substituted or 1-unsubstituted analogs [2]. The 3,4-dimethoxy substitution on the benzyl ring further introduces specific steric and electronic effects—the two methoxy groups serve as hydrogen-bond acceptors and influence lipophilicity (predicted logP approximately 3.3–3.8), which is critical for membrane permeability and target engagement . Consequently, replacing this compound with a generic benzimidazole scaffold lacking the precise N1-(3,4-dimethoxybenzyl) architecture risks losing the specific activity profile that makes this chemotype valuable for structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 1-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole (36098-03-0) Against Closest Analogs


Substitution-Position Isomerism: N1-Benzyl vs. C2-Aryl Benzimidazole Target Engagement Divergence

The N1-substitution architecture of CAS 36098-03-0 directs the 3,4-dimethoxybenzyl group into a spatial orientation fundamentally different from that of C2-substituted analogs. In the 2-arylbenzimidazole isomer (CAS 2620-85-1, 2-(3,4-dimethoxyphenyl)-1H-benzimidazole), the dimethoxyphenyl group is directly conjugated to the imidazole ring, creating an extended planar π-system, whereas in the target compound the dimethoxybenzyl group is attached via a methylene spacer at N1, conferring conformational flexibility and altering the vector of the pharmacophore [1]. This positional isomerism results in distinct target-binding profiles: 2-arylbenzimidazoles have been reported to inhibit E. coli topoisomerase I with IC50 values <10 µM, while their N1-substituted counterparts engage different biological targets due to the altered hydrogen-bond donor/acceptor presentation at the imidazole N–H position [2]. For procurement decisions, this means the two isomers are not functionally interchangeable despite sharing the same molecular formula core elements.

Benzimidazole Substitution position Structure-activity relationship Target engagement

The 3,4-Dimethoxybenzyl Pharmacophore: Enhanced Cytotoxic Potential Relative to Unsubstituted N1-Benzyl Benzimidazoles

The 3,4-dimethoxy substitution on the N1-benzyl ring of CAS 36098-03-0 represents a key pharmacophoric element not present in the parent N1-benzyl-1H-benzimidazole scaffold. A series of 1-benzyl-1H-benzimidazole derivatives were reported to exhibit galectin-1-mediated anticancer activity, with the most potent analog (compound 6g) showing an IC50 of 7.01 ± 0.20 µM against MCF-7 breast cancer cells [1]. The introduction of electron-donating methoxy groups at the 3- and 4-positions of the benzyl ring—as in CAS 36098-03-0—is known from benzimidazole SAR studies to modulate cytotoxicity by enhancing hydrogen-bond acceptor capacity and altering lipophilicity (predicted logP increases from approximately 2.8 for 1-benzyl-1H-benzimidazole to approximately 3.3–3.8 for the 3,4-dimethoxybenzyl analog), which can improve membrane permeability and target protein interactions [2]. While direct head-to-head comparison data between CAS 36098-03-0 and 1-benzyl-1H-benzimidazole are not available in the open literature, class-level SAR evidence supports the expectation that the dimethoxy substitution confers a differentiated and potentially enhanced biological activity profile.

Anticancer Benzimidazole 3,4-Dimethoxybenzyl Cytotoxicity SAR

Lipophilicity-Driven Differentiation: Predicted logP and Drug-Likeness Parameters vs. 2-Substituted Isomer

The predicted partition coefficient (logP) of CAS 36098-03-0 is estimated at approximately 3.67 (based on the positional isomer 2-[(3,4-dimethoxyphenyl)methyl]-1H-benzimidazole, CAS 59077-64-4, which shares the same molecular formula and functional groups but differs in substitution position) . In contrast, the C2-aryl isomer 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (CAS 2620-85-1) has a lower predicted logP of approximately 3.14 (based on the closely related analog 1-(3,4-dimethoxyphenyl)-1H-benzimidazole) . A logP difference of ~0.5 units corresponds to an approximately 3-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, tissue distribution, and non-specific protein binding. Additionally, the molecular weight of 268.31 g/mol with 2 hydrogen-bond acceptors and 0 hydrogen-bond donors (at physiological pH) places this compound in favorable drug-like chemical space according to Lipinski's Rule of Five, with zero predicted violations—a property profile that differs from many 2-substituted benzimidazoles that often carry additional H-bond donors.

Lipophilicity logP Drug-likeness Physicochemical properties ADME

Synthetic Tractability and Building-Block Utility: N1-Alkylation Chemistry vs. 2-Substituted Benzimidazole Synthesis

The synthesis of N1-substituted benzimidazoles like CAS 36098-03-0 typically proceeds via direct N-alkylation of 1H-benzimidazole with 3,4-dimethoxybenzyl chloride under basic conditions (e.g., K2CO3 in DMF or acetonitrile), a well-established and high-yielding route [1]. In contrast, 2-substituted benzimidazoles generally require condensation of o-phenylenediamine with an aldehyde or carboxylic acid derivative followed by oxidative cyclization, a multi-step sequence that can be lower-yielding and less amenable to diversification. The N1-alkylation strategy provides a modular entry point for further functionalization at the C2 position, enabling rapid library synthesis for SAR exploration. This synthetic accessibility, combined with the commercial availability of 3,4-dimethoxybenzyl chloride as a low-cost starting material, makes CAS 36098-03-0 an attractive scaffold for parallel synthesis and lead optimization programs [2].

Organic synthesis Benzimidazole N1-alkylation Building block Medicinal chemistry

Antimicrobial Potential of the 3,4-Dimethoxybenzyl-Benzimidazole Scaffold: Class-Level Activity Against Gram-Positive and Fungal Pathogens

Benzimidazole derivatives with N1-substitution patterns incorporating electron-rich aromatic groups have demonstrated antimicrobial activity in multiple independent studies. A 2021 study (Kucukbay et al., Archiv der Pharmazie) evaluated a series of benzimidazole derivatives for cytotoxic and antimicrobial potential, reporting that several N1-substituted analogs exhibited MIC values in the low micromolar range against Staphylococcus aureus, Escherichia coli, and Candida albicans [1]. QSAR models developed on a dataset of 31 benzimidazole derivatives with antibacterial activities against Gram-positive (S. aureus, MRSA, Bacillus subtilis) and Gram-negative (E. coli) strains showed strong predictive performance (R² > 0.8), with the electronic character of the N1-substituent being a key determinant of activity [2]. While compound-specific MIC data for CAS 36098-03-0 are not available from non-excluded primary sources, the presence of the 3,4-dimethoxybenzyl group—an electron-rich aromatic moiety with hydrogen-bond acceptor capacity—is consistent with the structural features associated with antimicrobial activity in this chemotype.

Antimicrobial Antifungal Benzimidazole 3,4-Dimethoxybenzyl MIC

Disclaimer: Current Limitations of Available Quantitative Evidence for CAS 36098-03-0

It must be explicitly noted that, as of the knowledge cutoff date, no peer-reviewed primary research articles or patents containing quantitative biological activity data (IC50, Ki, EC50, MIC, etc.) specifically for 1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole (CAS 36098-03-0) were identified from non-excluded sources. The compound appears predominantly in chemical supplier catalogs (Chemsrc, ChemBase, Aladdin Scientific) and in cheminformatics databases (PubChem, ChemSpider) without associated bioactivity annotations. Several vendor-generated content pages (from excluded sources) reference IC50 values (e.g., 0.058 µM against T47D, 0.070 µM against HeLa) but these could not be traced to verifiable primary publications [1]. Prospective users of this compound are strongly advised to (a) request Certificates of Analysis and any available biological characterization data directly from suppliers, (b) consider commissioning targeted profiling assays before committing to large-scale procurement, and (c) treat class-level inferences as hypothesis-generating rather than confirmatory for this specific compound.

Data availability Primary literature Evidence quality Procurement diligence

Recommended Research and Industrial Application Scenarios for 1-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole (36098-03-0)


Medicinal Chemistry: N1-Benzimidazole Focused Library Synthesis and SAR Exploration

CAS 36098-03-0 serves as an ideal core scaffold for constructing focused libraries of N1-substituted benzimidazoles. Its unfunctionalized C2 position allows for systematic diversification via electrophilic substitution, cross-coupling, or condensation chemistry, enabling rapid SAR exploration around the benzimidazole core. The 3,4-dimethoxybenzyl group provides a balanced lipophilic-hydrophilic profile (predicted logP ~3.67) suitable for cell permeability while maintaining adequate aqueous solubility for biochemical assay conditions . Medicinal chemistry teams pursuing targets such as galectin-1, tubulin, or various kinases—where benzimidazole scaffolds have shown promise—can use this compound as a versatile starting point for hit-to-lead optimization. Procurement of this specific N1-substituted derivative, rather than a generic benzimidazole, ensures that subsequent SAR data are anchored to a well-defined chemotype with a documented substitution pattern, facilitating reproducible structure-activity correlations [1].

Antimicrobial Hit Identification: Screening Against Gram-Positive Bacterial and Fungal Panels

Given the class-level evidence for antimicrobial activity of electron-rich N1-substituted benzimidazoles against S. aureus, MRSA, and Candida species , CAS 36098-03-0 is a rational inclusion in phenotypic screening campaigns targeting antimicrobial drug discovery. Its predicted lipophilicity (logP ~3.67) suggests adequate membrane penetration for intracellular target engagement in both bacterial and fungal pathogens. For industrial screening groups, this compound offers a differentiated chemotype from the more extensively explored 2-arylbenzimidazole class, potentially accessing novel chemical space in antimicrobial hit identification. Procurement at gram scale supports both primary screening (10–100 µM concentration range in 384-well format) and follow-up MIC determination assays, with the synthetic accessibility of the scaffold enabling rapid analog generation upon hit confirmation [1].

Chemical Biology: Tool Compound for Studying N1-Benzimidazole-Protein Interactions

The structural features of CAS 36098-03-0—specifically the free C2 position available for further functionalization and the 3,4-dimethoxybenzyl group as a potential pharmacophore—make it suitable as a precursor for chemical probe development. The compound can be elaborated at the C2 position with affinity tags (biotin, fluorophores) or photoaffinity labels for target identification studies, while the dimethoxybenzyl moiety may contribute to target binding affinity . Chemical biology groups investigating benzimidazole-interacting proteins (e.g., tubulin, PARP, topoisomerases, or epigenetic targets) can use this scaffold as a tool compound platform. The absence of a C2 substituent in the base compound provides a clean background for assessing the contribution of C2 modifications to target engagement, an experimental design advantage over pre-functionalized 2-substituted analogs [1].

Physicochemical Reference Standard for N1-Benzylbenzimidazole Property Profiling

For analytical chemistry and pre-formulation groups, CAS 36098-03-0 can serve as a well-defined reference standard for profiling the physicochemical properties of N1-benzylbenzimidazoles—including logP determination (shake-flask or chromatographic method), pKa measurement, solubility assessment (aqueous and biorelevant media), and stability testing (pH, thermal, photolytic). Its molecular weight (268.31 g/mol) and predicted logP (~3.67) place it in a property range representative of many drug-like benzimidazole leads, making it a useful benchmarking compound for developing HPLC methods, assessing column suitability, or calibrating computational logP/logD prediction models . Procurement of high-purity material (≥95% by HPLC, as typically offered by reputable suppliers) is essential for these applications, and users should verify purity via orthogonal methods (NMR, LC-MS) before use as a reference standard [1].

Quote Request

Request a Quote for 1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.